molecular formula C11H12O4 B8401982 2-(Isopropoxy-carbonyloxy)benzaldehyde

2-(Isopropoxy-carbonyloxy)benzaldehyde

Cat. No.: B8401982
M. Wt: 208.21 g/mol
InChI Key: KHHWBACRICAIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is synthesized via reactions involving isopropoxycarbonyloxy substitution, yielding a yellow oil with quantitative efficiency under optimized conditions . It serves as a precursor for further derivatives, such as 2-(isopropoxycarbonyloxy)benzoic acid (white solid, 56% yield) and benzoyl chloride, highlighting its versatility in organic synthesis . Its structure combines the aldehyde's reactivity with the steric and electronic effects of the isopropoxy-carbonyloxy group, making it valuable in pharmaceutical intermediates, particularly in acne treatment formulations .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(2-formylphenyl) propan-2-yl carbonate

InChI

InChI=1S/C11H12O4/c1-8(2)14-11(13)15-10-6-4-3-5-9(10)7-12/h3-8H,1-2H3

InChI Key

KHHWBACRICAIDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OC1=CC=CC=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Alkoxy-Substituted Benzaldehydes

2-Isopropoxybenzaldehyde (CAS 22921-58-0)
  • Molecular Formula : C₁₀H₁₂O₂
  • Molecular Weight : 164.20 g/mol
  • Key Differences: Lacks the carbonyloxy group present in 2-(isopropoxy-carbonyloxy)benzaldehyde, resulting in reduced steric hindrance and altered reactivity. The simpler isopropoxy group may enhance solubility in non-polar solvents compared to the bulkier carbonyloxy derivative .
2-(2-Propenyloxy)benzaldehyde (CAS 28752-82-1)
  • Molecular Formula : C₁₀H₁₀O₂
  • Molecular Weight : 162.19 g/mol
  • This increases electrophilicity at the aldehyde group compared to the isopropoxy-carbonyloxy analog. Its lower molecular weight suggests higher volatility .
2-Benzyloxybenzaldehyde (CAS 5896-17-3)
  • Molecular Formula : C₁₄H₁₂O₂
  • Molecular Weight : 212.25 g/mol
  • Its higher molecular weight correlates with lower volatility compared to this compound .

Electron-Withdrawing Group-Substituted Benzaldehydes

2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1)
  • Molecular Formula: C₁₃H₉NO₄
  • Molecular Weight : 243.22 g/mol
  • Key Differences: The nitro group is strongly electron-withdrawing, significantly activating the aldehyde for electrophilic substitution reactions. This contrasts with the mixed electronic effects (electron-donating isopropoxy and electron-withdrawing carbonyloxy) in this compound.
2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)
  • Molecular Formula : C₁₉H₁₅OP
  • Molecular Weight : 290.30 g/mol
  • Key Differences: The phosphino group enables coordination with transition metals (e.g., Ni(II), Pd(II)), forming complexes with antibacterial, antifungal, and anticancer activities . Unlike this compound, which is used in acne formulations, this compound’s utility lies in metallodrug development.
Fluorinated Derivatives (e.g., 2-Fluoro-5-methoxybenzaldehyde)
  • Molecular Formula : C₈H₇FO₂
  • Molecular Weight : 154.14 g/mol
  • Key Differences : Fluorine’s electronegativity enhances stability and bioavailability. These derivatives are common in drug design for CNS targets, whereas this compound is tailored for dermatological applications .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
This compound Not explicitly given ~194 (estimated) Isopropoxy-carbonyloxy Acne treatment intermediates
2-Isopropoxybenzaldehyde C₁₀H₁₂O₂ 164.20 Isopropoxy Organic synthesis
2-(2-Propenyloxy)benzaldehyde C₁₀H₁₀O₂ 162.19 Allyloxy Polymer chemistry
2-Benzyloxybenzaldehyde C₁₄H₁₂O₂ 212.25 Benzyloxy Flavors/fragrances
2-(2-Nitrophenoxy)benzaldehyde C₁₃H₉NO₄ 243.22 Nitrophenoxy Explosives research
2-(Diphenylphosphino)benzaldehyde C₁₉H₁₅OP 290.30 Diphenylphosphino Anticancer metallodrugs

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